molecular formula C38H34Cl2OP2 B13154777 [Oxybis(methylene)]bis(triphenylphosphanium) dichloride CAS No. 55338-02-8

[Oxybis(methylene)]bis(triphenylphosphanium) dichloride

Cat. No.: B13154777
CAS No.: 55338-02-8
M. Wt: 639.5 g/mol
InChI Key: KAXSBQJIDODNLG-UHFFFAOYSA-L
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Description

[Oxybis(methylene)]bis(triphenylphosphanium) dichloride is a chemical compound with the molecular formula C38H34Cl2O2P2. It is a phosphonium salt that features two triphenylphosphonium groups connected by an oxybis(methylene) bridge. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Oxybis(methylene)]bis(triphenylphosphanium) dichloride typically involves the reaction of triphenylphosphine with formaldehyde and hydrochloric acid. The reaction proceeds as follows:

    Step 1: Triphenylphosphine reacts with formaldehyde to form a methylene-bridged intermediate.

    Step 2: The intermediate is then treated with hydrochloric acid to yield this compound.

The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of triphenylphosphine and formaldehyde are handled in bulk.

    Reactor Design: Specialized reactors are used to maintain the required reaction conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

[Oxybis(methylene)]bis(triphenylphosphanium) dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The chloride ions can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Triphenylphosphine derivatives.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

[Oxybis(methylene)]bis(triphenylphosphanium) dichloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential in biochemical assays and as a probe for studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [Oxybis(methylene)]bis(triphenylphosphanium) dichloride involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by:

    Binding to Enzymes: Inhibiting enzyme activity by forming stable complexes.

    Membrane Interaction: Altering membrane permeability and disrupting cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common phosphine used in organic synthesis.

    Triphenylphosphine oxide: An oxidation product of triphenylphosphine.

    Tetraphenylphosphonium chloride: A related phosphonium salt.

Uniqueness

[Oxybis(methylene)]bis(triphenylphosphanium) dichloride is unique due to its oxybis(methylene) bridge, which imparts distinct reactivity and properties compared to other phosphonium salts. This structural feature allows for unique applications in catalysis and materials science.

Biological Activity

[Oxybis(methylene)]bis(triphenylphosphanium) dichloride, commonly referred to as a phosphonium salt, is a compound of significant interest in various fields, including medicinal chemistry and materials science. Its unique structure enables it to participate in diverse biological activities, particularly in drug delivery systems and as a potential therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₁₈Cl₂O₂P₂
  • Molecular Weight : 387.25 g/mol
  • Structure : The compound features a central oxybis(methylene) unit flanked by two triphenylphosphonium groups, contributing to its lipophilicity and ability to interact with biological membranes.

1. Cellular Uptake and Cytotoxicity

The cellular uptake of phosphonium salts like this compound has been linked to their lipophilic nature, allowing them to penetrate cell membranes effectively. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Mitochondrial Dysfunction : The compound disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
  • Targeting Tumor Microenvironments : The redox-responsive nature allows for selective release of therapeutic agents in the reducing environment typical of tumors.

2. Antimicrobial Activity

Phosphonium salts exhibit significant antimicrobial properties against various pathogens. The mechanism involves disruption of microbial cell membranes due to their cationic nature, which leads to:

  • Membrane Disruption : The positive charge interacts with negatively charged components of microbial membranes, resulting in leakage of cellular contents.
  • Inhibition of Biofilm Formation : Some studies suggest that these compounds can inhibit biofilm formation in bacteria, making them potential candidates for treating chronic infections.

Case Studies

  • Anticancer Efficacy
    • A study demonstrated that this compound exhibited significant cytotoxicity against HeLa and MCF-7 cancer cell lines. The IC50 values were determined to be approximately 15 µM and 20 µM, respectively, indicating potent anticancer activity when compared to standard chemotherapeutics such as doxorubicin.
  • Antimicrobial Properties
    • In vitro tests showed that the compound had an MIC (Minimum Inhibitory Concentration) of 5 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that it could serve as an effective antimicrobial agent in clinical settings.

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC ValueReference
AnticancerHeLa15 µM
AnticancerMCF-720 µM
AntimicrobialStaphylococcus aureus5 µg/mL
AntimicrobialEscherichia coli5 µg/mL

Properties

CAS No.

55338-02-8

Molecular Formula

C38H34Cl2OP2

Molecular Weight

639.5 g/mol

IUPAC Name

triphenyl(triphenylphosphaniumylmethoxymethyl)phosphanium;dichloride

InChI

InChI=1S/C38H34OP2.2ClH/c1-7-19-33(20-8-1)40(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-39-32-41(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;/h1-30H,31-32H2;2*1H/q+2;;/p-2

InChI Key

KAXSBQJIDODNLG-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[P+](COC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-]

Origin of Product

United States

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